molecular formula C26H31NO6 B3026285 Lythridine

Lythridine

Cat. No.: B3026285
M. Wt: 453.5 g/mol
InChI Key: AZYBQXPITOLDBL-UHFFFAOYSA-N
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Description

Lythridine is a biphenyl quinolizidine lactone alkaloid originally isolated from the plant Fraxinus sinica. It has also been found in Heimia salicifolia. This compound is known for its antimalarial properties and has been the subject of various scientific studies due to its unique chemical structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lythridine involves several steps, including regioselective and stereoselective methoxylations and hydroxylationsThis process results in the formation of compounds that are epimeric at the C13 position with the naturally hydroxylated alkaloid this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The process would require careful control of reaction conditions to ensure the desired regioselectivity and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions: Lythridine undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Methoxylation: Typically assisted by mercuric acetate.

    Hydroxylation: Also assisted by mercuric acetate, leading to regioselective and stereoselective introduction of hydroxy groups.

Major Products: The major products formed from these reactions include epimeric compounds at the C13 position, which are structurally similar to the naturally occurring hydroxylated this compound .

Scientific Research Applications

Lythridine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying regioselective and stereoselective reactions.

    Biology: Investigated for its antimalarial properties and potential effects on other parasitic diseases.

    Medicine: Explored for its potential therapeutic applications due to its unique biological activities.

    Industry: Potential use in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of lythridine involves its interaction with specific molecular targets and pathways. It is believed to exert its antimalarial effects by interfering with the life cycle of the malaria parasite. The exact molecular targets and pathways are still under investigation, but it is known to affect the parasite’s ability to replicate and survive .

Comparison with Similar Compounds

Lythridine is unique among biphenyl quinolizidine lactone alkaloids due to its specific regioselective and stereoselective properties. Similar compounds include:

This compound stands out due to its specific structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

9,13-dihydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-31-24-12-18-19(13-25(24)32-2)21-11-17(10-16-5-3-4-8-27(16)21)33-26(30)14-23(29)15-6-7-22(28)20(18)9-15/h6-7,9,12-13,16-17,21,23,28-29H,3-5,8,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYBQXPITOLDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CC(C5=CC2=C(C=C5)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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